N,N'-Dibenzylglycinamide
Overview
Description
N,N'-Dibenzylglycinamide is an organic compound with the molecular formula C16H18N2O. It is characterized by the presence of a benzyl group attached to both the nitrogen and carbon atoms of the acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N'-Dibenzylglycinamide can be synthesized through several methods. One common approach involves the acylation of N-benzylamine with benzyl chloroacetate under basic conditions. The reaction typically proceeds as follows:
Reactants: N-benzylamine and benzyl chloroacetate.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste and high purity .
Chemical Reactions Analysis
Types of Reactions
N,N'-Dibenzylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or acetamide moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamide or benzoic acid derivatives, while reduction can produce benzylamines .
Scientific Research Applications
N,N'-Dibenzylglycinamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N'-Dibenzylglycinamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a single benzyl group attached to an amine.
N-benzylacetamide: Similar structure but lacks the additional benzyl group on the nitrogen atom.
N-benzyl-2-(methylamino)acetamide: Similar structure but with a methyl group instead of a benzyl group on the nitrogen atom.
Uniqueness
N,N'-Dibenzylglycinamide is unique due to the presence of two benzyl groups, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications .
Biological Activity
N,N'-Dibenzylglycinamide (DBG) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Formula : CHNO
- CAS Number : 1089-31-2
- Structure : DBG features two benzyl groups attached to the nitrogen and carbon atoms of the glycinamide moiety, which may enhance its biological activity compared to simpler amides.
Synthesis of this compound
DBG can be synthesized through several methods, with one common approach being the acylation of N-benzylamine with benzyl chloroacetate under basic conditions. The general reaction can be summarized as follows:
- Reactants : N-benzylamine and benzyl chloroacetate.
- Conditions : The reaction is typically performed in a solvent like ethanol or methanol with a base such as sodium hydroxide.
- Procedure : The reactants are mixed and stirred at room temperature until completion.
Antimicrobial Properties
Research indicates that DBG exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
Anticancer Properties
DBG has been investigated for its anticancer properties, particularly against breast cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to inhibit tumor growth in animal models further supports its potential as an anticancer agent .
The mechanism by which DBG exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : DBG may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could interact with specific receptors or signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : There is evidence suggesting that DBG may influence oxidative stress levels within cells, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of DBG:
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy of DBG against common pathogens.
- Results : DBG showed significant inhibition of bacterial growth, particularly against S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Anticancer Efficacy Study :
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
N-benzylacetamide | Single benzyl group | Moderate antimicrobial activity |
N-benzylglycine | Lacks additional benzyl group | Limited anticancer effects |
This compound | Two benzyl groups | Enhanced antimicrobial and anticancer properties |
This compound's unique structure, featuring two benzyl groups, distinguishes it from other related compounds, potentially enhancing its reactivity and biological efficacy.
Properties
IUPAC Name |
N-benzyl-2-(benzylamino)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(18-12-15-9-5-2-6-10-15)13-17-11-14-7-3-1-4-8-14/h1-10,17H,11-13H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPBAOBBWAFHRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328210 | |
Record name | N-benzyl-2-(benzylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089-31-2 | |
Record name | N-benzyl-2-(benzylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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